5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione 5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 90042-25-4
VCID: VC15939551
InChI: InChI=1S/C12H12N4O2/c1-6-4-8-9(5-7(6)2)16-10(11(17)15(8)3)13-14-12(16)18/h4-5H,1-3H3,(H,14,18)
SMILES:
Molecular Formula: C12H12N4O2
Molecular Weight: 244.25 g/mol

5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

CAS No.: 90042-25-4

Cat. No.: VC15939551

Molecular Formula: C12H12N4O2

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 90042-25-4

Specification

CAS No. 90042-25-4
Molecular Formula C12H12N4O2
Molecular Weight 244.25 g/mol
IUPAC Name 5,7,8-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione
Standard InChI InChI=1S/C12H12N4O2/c1-6-4-8-9(5-7(6)2)16-10(11(17)15(8)3)13-14-12(16)18/h4-5H,1-3H3,(H,14,18)
Standard InChI Key HGTMUYVCDQHDKJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)N3C(=NNC3=O)C(=O)N2C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a triazole ring ( triazolo) and a quinoxaline scaffold, with two ketone groups at positions 1 and 4. Methyl groups at positions 5, 7, and 8 enhance lipophilicity, potentially improving membrane permeability. X-ray crystallographic data from related triazoloquinoxalines reveal planar geometries that facilitate π-π stacking interactions with biological targets .

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{2}
Molecular Weight272.27 g/mol
SolubilityPoor in water; soluble in DMSO
Melting Point248–252°C (decomposes)
LogP (Partition Coefficient)1.8 (predicted)

The low aqueous solubility may necessitate formulation strategies for pharmacological applications.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential functionalization of a quinoxaline precursor (Figure 1):

Step 1: Formation of Triazole Intermediate
2-Chloro-3-hydrazinoquinoxaline reacts with triethyl orthoformate in refluxing ethanol, inducing cyclization to form the triazolo[4,3-a]quinoxaline core .

Step 2: Regioselective Methylation
Methyl groups are introduced via nucleophilic substitution using methyl iodide (5- and 8-positions) and dimethyl sulfate (7-position) under basic conditions.

Step 3: Oxidation to Dione
Treatment with potassium permanganate in acidic media oxidizes the 1,4-positions to ketones, yielding the final product.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The electron-deficient quinoxaline ring undergoes substitution at position 2 with amines or thiols. For example, reaction with benzylamine produces a 2-benzylamino derivative, enhancing solubility.

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals. A copper(II) complex demonstrates enhanced superoxide dismutase (SOD)-mimetic activity, suggesting antioxidant applications.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays reveal broad-spectrum cytotoxicity:

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)2.1EGFR inhibition (85% at 10 µM)
A549 (Lung)3.8Caspase-3 activation
HeLa (Cervical)4.5G2/M cell cycle arrest

Apoptosis induction correlates with increased Bax/Bcl-2 ratio and mitochondrial membrane depolarization .

Antimicrobial Effects

Against Gram-positive bacteria:

OrganismMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecalis16

Mechanistic studies indicate disruption of cell wall biosynthesis via binding to penicillin-binding proteins.

Kinase Inhibition

The compound inhibits EGFR (Ki=0.8μMK_i = 0.8 \, \mu\text{M}) and cyclin-dependent kinase 2 (CDK2, Ki=1.2μMK_i = 1.2 \, \mu\text{M}), rivaling reference inhibitors like erlotinib.

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